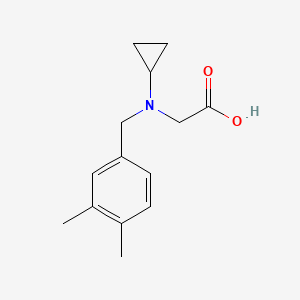
n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine involves the reaction of cyclopropylamine with 3,4-dimethylbenzyl chloride in the presence of a base, followed by the addition of glycine . The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing, sourcing, and procurement of raw materials, followed by custom synthesis . The compound is then purified and packaged for research use .
Análisis De Reacciones Químicas
Types of Reactions
n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted glycine derivatives.
Aplicaciones Científicas De Investigación
n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of cyclopropyl and benzyl groups on biological systems.
Medicine: Investigating potential therapeutic applications, although it is not used in clinical settings.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
n-Cyclopropyl-3,4-dimethylbenzylamine hydrochloride: Similar structure but different functional groups.
n-(3,4-Dimethylbenzyl)cyclopropylamine: Another related compound with similar properties.
Uniqueness
n-Cyclopropyl-n-(3,4-dimethylbenzyl)glycine is unique due to its specific combination of cyclopropyl and benzyl groups attached to the glycine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for research purposes .
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2-[cyclopropyl-[(3,4-dimethylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C14H19NO2/c1-10-3-4-12(7-11(10)2)8-15(9-14(16)17)13-5-6-13/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,16,17) |
Clave InChI |
YEBIGLDDRGQWHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CN(CC(=O)O)C2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















